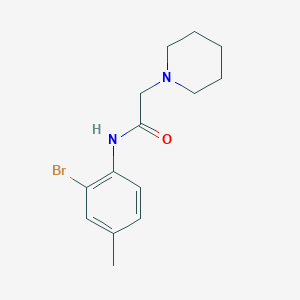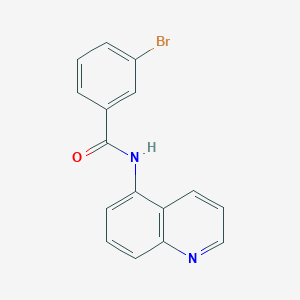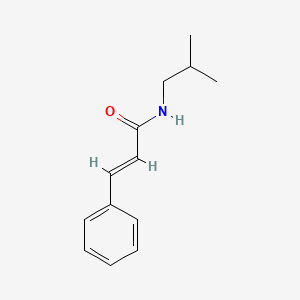
6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Allopurinol, which is a xanthine oxidase inhibitor and is used in the treatment of gout and hyperuricemia.
作用機序
The mechanism of action of 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is primarily through the inhibition of xanthine oxidase, which is an enzyme responsible for the production of uric acid. By inhibiting this enzyme, the compound reduces the levels of uric acid in the body, which can lead to the prevention of gout and hyperuricemia.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can lead to the prevention of various diseases. This compound has also been shown to have a positive effect on the cardiovascular system, by reducing blood pressure and improving blood flow.
実験室実験の利点と制限
One of the main advantages of using 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone in lab experiments is its ability to inhibit xanthine oxidase, which makes it a valuable tool for studying the effects of uric acid on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. One of the main areas of research is the development of new drugs based on this compound, which can be used in the treatment of various diseases. Another area of research is the study of the effects of this compound on the immune system, which can lead to the development of new immunomodulatory drugs. Additionally, the study of the potential side effects of this compound can help in the development of safer drugs.
合成法
The synthesis of 6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methylbenzaldehyde with thiourea and malonic acid in the presence of a catalyst. This reaction results in the formation of this compound.
科学的研究の応用
6-hydroxy-5-methyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurological disorders.
特性
IUPAC Name |
6-hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-9(6-4-7)14-11(16)8(2)10(15)13-12(14)17/h3-6,16H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXOXVIQZGWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)


![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)

